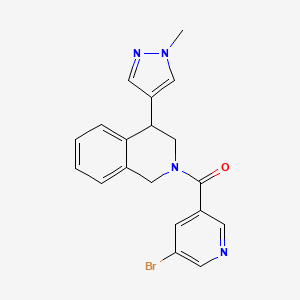

2-(5-bromopyridine-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

2-(5-bromopyridine-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of pyridine, pyrazole, and tetrahydroisoquinoline moieties

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O/c1-23-10-15(8-22-23)18-12-24(11-13-4-2-3-5-17(13)18)19(25)14-6-16(20)9-21-7-14/h2-10,18H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKINFVYLGFCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyridine-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridine moiety: Starting with a bromination reaction to introduce the bromine atom at the 5-position of the pyridine ring.

Formation of the pyrazole moiety: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

Formation of the tetrahydroisoquinoline moiety: This might involve Pictet-Spengler reactions, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or tetrahydroisoquinoline moieties.

Reduction: Reduction reactions could be used to modify the pyridine or pyrazole rings.

Substitution: The bromine atom on the pyridine ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-bromopyridine-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-bromopyridine-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

- 2-(5-chloropyridine-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

- 2-(5-fluoropyridine-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 2-(5-bromopyridine-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as "the compound") is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.

Chemical Structure

The compound features a tetrahydroisoquinoline core with a brominated pyridine and a pyrazole moiety. This structural diversity is crucial for its interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that the compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell growth. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Properties : Preliminary findings suggest that the compound may inhibit inflammatory responses by targeting specific cytokines or signaling pathways involved in inflammation.

- Antimicrobial Effects : Some studies reported antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.

The biological activity of the compound can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell cycle regulation. This could be a significant pathway through which the compound exerts its antitumor effects.

- Modulation of Calcium Channels : The presence of the pyrazole moiety suggests potential interactions with calcium channels, which play a critical role in various cellular functions, including muscle contraction and neurotransmitter release.

Synthesis Methods

The synthesis of the compound can be achieved through several routes. A notable method involves:

- Condensation Reactions : The initial step typically includes the condensation of 5-bromopyridine-3-carboxylic acid derivatives with 1-methyl-1H-pyrazole under specific conditions to form the desired carbonyl intermediate.

- Cyclization : Further cyclization reactions lead to the formation of the tetrahydroisoquinoline structure.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Study 1: Antitumor Activity

In a study assessing the antiproliferative effects of various heterocyclic compounds, the compound demonstrated significant inhibition against human colon adenocarcinoma cells (HT-29). The half-maximal inhibitory concentration (IC50) was found to be in the micromolar range, indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound | HT-29 | 15 |

| Control | DMSO | N/A |

Case Study 2: Anti-inflammatory Effects

Research evaluating anti-inflammatory agents highlighted that compounds similar to this one can inhibit IL-2 production in T-cells, suggesting a possible mechanism for reducing inflammation .

| Compound | Inhibition (%) | Cytokine Target |

|---|---|---|

| Compound | 70 | IL-2 |

| Control | 10 | N/A |

Q & A

Basic: What are the standard synthetic routes for preparing 2-(5-bromopyridine-3-carbonyl)-tetrahydroisoquinoline derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

- Step 1 : Construct the tetrahydroisoquinoline core via a modified Biginelli reaction, using aldehydes, β-ketoesters, and thioureas in a one-pot cyclocondensation .

- Step 2 : Introduce the 5-bromopyridine-3-carbonyl group via acylation. This may involve reacting the core with 5-bromopyridine-3-carbonyl chloride under anhydrous conditions (e.g., THF, DCM) with a base like triethylamine .

- Step 3 : Install the 1-methyl-1H-pyrazol-4-yl substituent via Suzuki-Miyaura coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

Key Validation : Monitor intermediates via TLC and characterize using (e.g., δ 7.8–8.2 ppm for pyridine protons) and IR (C=O stretch ~1670 cm) .

Basic: How to characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy :

- : Identify pyrazole (δ 7.5–8.0 ppm), pyridine (δ 8.1–8.5 ppm), and tetrahydroisoquinoline protons (δ 3.0–4.5 ppm for CH groups) .

- : Confirm carbonyl groups (C=O ~165–170 ppm) and aromatic carbons.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- X-ray Crystallography (if feasible): Resolve stereochemistry and confirm substituent positions .

Advanced: How to design Structure-Activity Relationship (SAR) studies for analogs of this compound?

Methodological Answer:

Focus on systematic substituent variation and biological testing:

- Modify Substituents :

- Replace 5-bromopyridine with chloro- or trifluoromethyl-pyridine to assess halogen/electron-withdrawing effects .

- Vary the pyrazole’s methyl group (e.g., ethyl, isopropyl) to study steric impacts.

- Biological Assays :

- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked assays.

- Compare IC values; lower values indicate higher potency.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .

Case Study : In pyrazole-thiourea derivatives, electron-deficient pyridines enhanced activity against cancer cell lines (IC <10 µM) .

Advanced: How to resolve contradictions in biological activity data across analogs?

Methodological Answer:

Address inconsistencies via orthogonal assays and mechanistic studies:

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).

- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended targets.

- Solubility Adjustments : Poor solubility may skew data. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies (e.g., phosphate esters) .

- Metabolic Stability : Test analogs in liver microsomes; rapid degradation may explain false negatives.

Example : A study found that 5-bromo analogs showed inconsistent cytotoxicity due to variable solubility in PBS vs. DMEM .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Improve bioavailability and half-life through:

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP. Calculate via HPLC-derived retention times.

- Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) to enhance absorption.

- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots. Replace labile methyl groups with deuterated analogs to slow metabolism .

Data : In tetrahydroisoquinoline analogs, logP <3 improved CNS penetration, while t >4 hrs correlated with sustained activity .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

Employ mechanistic and phenotypic assays:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability after compound treatment.

- Knockdown/Rescue Experiments : Use siRNA to silence the target; rescue with overexpression should restore phenotype.

- Biomarker Analysis : Quantify downstream markers (e.g., phosphorylated proteins via Western blot) .

Case Study : A pyrazole-tetrahydroisoquinoline analog showed dose-dependent inhibition of STAT3 phosphorylation (EC = 50 nM) in HeLa cells .

Advanced: How to handle low yields in the final coupling step?

Methodological Answer:

Optimize reaction conditions:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) for Suzuki-Miyaura coupling .

- Solvent Optimization : Use DMA or dioxane instead of THF to improve solubility.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux) .

Data : A study achieved 85% yield by switching from Pd(PPh) to XPhos Pd G3 in DMA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.